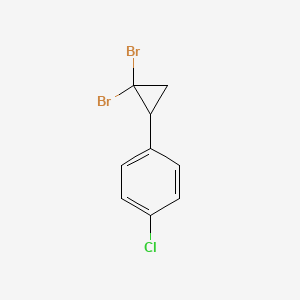

1-Chloro-4-(2,2-dibromocyclopropyl)benzene

Description

Contextualization of gem-Dihalocyclopropanes in Contemporary Organic Synthesis

gem-Dihalocyclopropanes are a class of organic compounds characterized by a cyclopropane (B1198618) ring bearing two halogen atoms attached to the same carbon atom. These structures are highly valuable intermediates in modern organic synthesis. uq.edu.aublogspot.com Their significance stems from their remarkable versatility and the unique chemical transformations they can undergo. The inherent ring strain and the presence of the halogen atoms make them susceptible to a variety of ring-opening and rearrangement reactions, providing access to a diverse range of molecular architectures. thieme-connect.com

The synthesis of gem-dihalocyclopropanes is most commonly achieved through the [2+1] cycloaddition of a dihalocarbene to an alkene. acs.org Dihalocarbenes, such as dichlorocarbene (B158193) (:CCl₂) and dibromocarbene (:CBr₂), are typically generated in situ from readily available precursors like chloroform (B151607) or bromoform (B151600), respectively, in the presence of a base. uq.edu.aublogspot.com A particularly effective method for this transformation is phase-transfer catalysis (PTC), which facilitates the reaction between the aqueous base and the organic substrate, often leading to high yields under mild conditions. mdpi.comwikipedia.org

Once formed, gem-dihalocyclopropanes can be transformed into a wide array of other functional groups and molecular scaffolds. For instance, they can be reduced to monohalocyclopropanes or the parent cyclopropane, or they can undergo ring-expansion reactions to form larger ring systems. thieme-connect.comrsc.org Furthermore, the dihalo-substituted carbon can be a precursor to allenes and other cumulenes. acs.org The reactivity of gem-dihalocyclopropanes has been harnessed in the total synthesis of numerous natural products and other complex target molecules. publish.csiro.au

Significance of Cyclopropyl (B3062369) Aryl Halides in Chemical Research

Cyclopropyl aryl halides are a specific subclass of compounds that feature a cyclopropane ring and a halogen atom attached to an aromatic ring. The presence of both the strained cyclopropyl group and the reactive aryl halide moiety makes these compounds particularly interesting for chemical research and development. The cyclopropyl group can significantly influence the electronic properties and metabolic stability of a molecule, which is of particular importance in medicinal chemistry. acs.org

Aryl halides are well-established partners in a multitude of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular frameworks. The presence of a cyclopropyl group on the aromatic ring can modulate the reactivity of the aryl halide in these transformations and introduce a three-dimensional structural element.

The combination of a cyclopropyl ring and an aryl halide within the same molecule offers a platform for the synthesis of a wide range of derivatives with potential applications in materials science and pharmaceutical development. The unique conformational constraints and electronic nature of the cyclopropyl group can lead to compounds with desirable biological activities or physical properties.

Overview of Research on 1-Chloro-4-(2,2-dibromocyclopropyl)benzene

This compound, with the chemical formula C₉H₇Br₂Cl and CAS number 38365-51-4, is a specific example of a gem-dihalocyclopropane-substituted aryl halide. While extensive research on this particular molecule is not widely documented in readily accessible scientific literature, its structure suggests it would be a valuable intermediate in organic synthesis.

The synthesis of this compound would logically proceed via the dibromocyclopropanation of 4-chlorostyrene (B41422). This reaction would likely involve the generation of dibromocarbene from bromoform and a strong base, potentially under phase-transfer catalysis conditions for improved efficiency. researchgate.netijcmas.com

The chemical reactivity of this compound is expected to be dictated by the three key structural features: the gem-dibromocyclopropyl group, the chlorophenyl ring, and the bond connecting them. The gem-dibromocyclopropyl moiety can undergo ring-opening reactions, reductions, and rearrangements. thieme-connect.comrsc.org The chlorophenyl group offers a site for nucleophilic aromatic substitution or cross-coupling reactions, although the chloro-substituent is generally less reactive than bromo- or iodo-substituents in typical palladium-catalyzed cross-coupling reactions.

Due to the limited specific research data available for this compound, much of its potential reactivity and applications are inferred from the well-established chemistry of related gem-dihalocyclopropanes and aryl halides.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 38365-51-4 |

| Molecular Formula | C₉H₇Br₂Cl |

| Molecular Weight | 310.41 g/mol |

| IUPAC Name | This compound |

| Physical State | Expected to be a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Generation of the 2,2-Dibromocyclopropane Moiety

The construction of the 2,2-dibromocyclopropane ring is the pivotal step in the synthesis of this compound. This three-membered ring is formed by the addition of dibromocarbene (:CBr₂) to the vinyl group of a styrene (B11656) precursor. Dibromocarbene is a transient, highly electrophilic species that readily attacks the electron-rich double bond of an alkene in a cycloaddition reaction.

The addition of dihalocarbenes to alkenes is a well-established and primary method for synthesizing gem-dihalocyclopropanes. fiveable.memasterorganicchemistry.com This reaction is a type of [2+1] cycloaddition, where the carbene provides one carbon atom and the alkene provides two, forming a stereospecific and concerted bond. fiveable.memasterorganicchemistry.com The stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com For the synthesis of this compound, the olefinic precursor is 4-chlorostyrene. The dibromocarbene adds across the vinyl group's double bond to yield the desired product. This transformation can be extended to vinyl-terminated self-assembled monolayers (SAMs), demonstrating its utility on functionalized surfaces. beilstein-journals.org

The Doering-Hoffmann reaction is a traditional method for generating dihalocarbenes. nih.gov It typically involves the reaction of a haloform, such as bromoform (CHBr₃), with a strong, non-nucleophilic base in an anhydrous, non-polar solvent. masterorganicchemistry.comnih.gov Potassium tert-butoxide (KOt-Bu) is a commonly used base for this purpose.

The mechanism involves the deprotonation of bromoform by the strong base to form the tribromomethanide anion (⁻CBr₃), which then undergoes alpha-elimination, losing a bromide ion to generate the dibromocarbene intermediate. A significant drawback of the Doering-Hoffmann reaction is its high sensitivity to water, which can quench the carbene and reduce reaction yields. nih.gov

Reaction Scheme: Doering-Hoffmann Reaction

CHBr₃ + KOt-Bu → :CBr₂ + KBr + t-BuOH

An operationally simpler and more robust alternative to the classical method is the Makosza reaction, which employs phase-transfer catalysis (PTC). nih.govunit.no This technique facilitates the reaction between reactants located in two immiscible phases, typically an aqueous phase and an organic phase. nih.gov For dibromocyclopropanation, the reaction involves stirring a solution of the alkene (e.g., 4-chlorostyrene) and bromoform in an organic solvent with a concentrated aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH). nih.gov

A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like benzyltriethylammonium chloride (TEBA), is crucial. nih.gov The catalyst transports the hydroxide ions (OH⁻) from the aqueous phase to the organic phase, where they deprotonate the bromoform to generate the dibromocarbene. This method is less sensitive to water than the Doering-Hoffmann reaction and avoids the need for expensive anhydrous solvents and bases, making it highly convenient for synthesizing gem-dihalocyclopropanes. nih.govbuchler-gmbh.com The efficiency of mass transfer between the phases, often enhanced by vigorous stirring, is a key factor for reaction rate and yield. nih.gov

Table 1: Comparison of Carbene Generation Methods

| Feature | Doering-Hoffmann Reaction | Phase-Transfer Catalysis (Makosza Reaction) |

|---|---|---|

| Base | Strong, non-nucleophilic base (e.g., KOt-Bu) | Strong, inexpensive base (e.g., NaOH) |

| Solvent | Anhydrous, non-polar | Biphasic system (organic/aqueous) |

| Water Sensitivity | High | Low |

| Catalyst | Not required | Phase-Transfer Catalyst (e.g., TEBA) required nih.gov |

| Operational Simplicity | More demanding (requires anhydrous conditions) | Simpler, more robust nih.govbuchler-gmbh.com |

The direct precursor for the title compound is 4-chlorostyrene. chemicalbook.comsigmaaldrich.commerckmillipore.com This halogenated olefin can be synthesized through several established routes.

Dehydration of Alcohols: One method involves the catalytic dehydration of 4-chlorophenethyl alcohol at high temperatures (e.g., 280°C) over a modified aluminum silicate (B1173343) catalyst, affording the product in good yield. chemicalbook.comchemicalbook.com

Wittig Reaction: A Wittig reaction provides another route, starting from p-chlorobenzaldehyde. The aldehyde is reacted with a phosphonium (B103445) ylide, generated from methyltriphenylphosphine bromide and a base like 1,8-diazabicycloundec-7-ene (DBU), to form the styrene double bond. chemicalbook.com

Heck-type Reaction: 4-chlorostyrene can also be prepared from 4-chlorobromobenzene via a palladium-catalyzed reaction with ethylene (B1197577) in a pressure apparatus. prepchem.com

Industrial Production: Commercially, 4-chlorostyrene is often produced from p-chloroethylbenzene through an oxidation process. chemicalbook.com

Table 2: Selected Synthetic Routes to 4-Chlorostyrene

| Starting Material | Key Reagents | Brief Description | Reference(s) |

|---|---|---|---|

| 4-Chlorophenethyl alcohol | Modified aluminum silicate catalyst, 280°C | Catalytic dehydration of the alcohol. | chemicalbook.comchemicalbook.com |

| p-Chlorobenzaldehyde | Methyltriphenylphosphine bromide, DBU | Wittig olefination reaction. | chemicalbook.com |

| 4-Chlorobromobenzene | Ethylene, Pd catalyst, NaOAc | Palladium-catalyzed coupling under pressure. | prepchem.com |

Dihalocarbene Additions to Olefinic Precursors

Functional Group Compatibility in Cyclopropanation Reactions

Dihalocarbene addition reactions are compatible with a range of functional groups, making them versatile synthetic tools. fiveable.me The conditions for both the Doering-Hoffmann and Makosza reactions are strongly basic, which can be a limitation for substrates bearing base-sensitive functionalities. However, the reaction is often fast enough that cyclopropanation occurs preferentially.

For instance, unsaturated alcohols can be successfully cyclopropanated using phase-transfer conditions, although the reaction's outcome can be influenced by the substrate's structure. nih.gov The reaction tolerates aryl halides, such as the chloro-substituent in 4-chlorostyrene, without undergoing side reactions like nucleophilic aromatic substitution. The compatibility extends to more complex systems; for example, gem-dibromocyclopropanes can be further functionalized using organocuprate chemistry without affecting other functional groups present in the molecule. researchgate.net This robustness is crucial for multi-step syntheses where the cyclopropyl moiety is introduced early.

Advanced Synthetic Techniques for Cyclopropyl Compounds

Beyond classical carbene additions, a variety of advanced methods have been developed for the synthesis of cyclopropane rings, reflecting the importance of this structural motif in chemistry. rsc.org While not all are directly applied to this compound, they represent the broader toolkit available for creating related analogues, including chiral versions.

Simmons-Smith Reaction: This well-known method uses an organozinc carbenoid (often generated from diiodomethane (B129776) and a zinc-copper couple) to cyclopropanate alkenes. researchgate.netnih.gov It is a milder alternative to carbene-based methods and is particularly effective for the synthesis of unsubstituted cyclopropanes.

Catalytic Asymmetric Cyclopropanation: The development of enantioselective methods is a major focus. This includes biocatalytic strategies using engineered enzymes to produce cyclopropyl ketones with high diastereo- and enantioselectivity. nih.gov Chiral phase-transfer catalysts derived from Cinchona alkaloids can also be used to achieve enantioselective cyclopropanations. buchler-gmbh.comnih.govrsc.org

Transition Metal Catalysis: Various transition metals are employed in modern cyclopropanation reactions. Cobalt-catalyzed cross-coupling reactions can introduce cyclopropyl groups onto alkyl chains. organic-chemistry.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, can form aryl-cyclopropane bonds. organic-chemistry.org

Hydrogen-Borrowing Catalysis: This sustainable method allows for the α-cyclopropanation of ketones via an intramolecular displacement, mediated by a metal catalyst. nih.gov

Photocatalysis: Emerging techniques utilize visible light photocatalysis to generate radicals that can lead to the formation of cyclopropane rings under mild conditions. organic-chemistry.org

These advanced techniques offer pathways to a diverse range of cyclopropyl compounds with high levels of control over stereochemistry and functional group compatibility, expanding the synthetic possibilities beyond traditional methods. rsc.orgnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(2,2-dibromocyclopropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2Cl/c10-9(11)5-8(9)6-1-3-7(12)4-2-6/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGDUBFXMIZUKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Br)Br)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343725 | |

| Record name | 1-Chloro-4-(2,2-dibromocyclopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38365-51-4 | |

| Record name | 1-Chloro-4-(2,2-dibromocyclopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 1 Chloro 4 2,2 Dibromocyclopropyl Benzene

Ring-Opening Reactions of the 2,2-Dibromocyclopropyl System

The inherent ring strain of the cyclopropane (B1198618) ring, coupled with the electronic effects of the halogen substituents, makes the 2,2-dibromocyclopropyl group a versatile synthon in organic synthesis. Its reactions are characterized by the cleavage of one or more C-C bonds of the ring, leading to the formation of acyclic or larger cyclic structures.

The treatment of 1-Chloro-4-(2,2-dibromocyclopropyl)benzene with a base is a common method to induce ring opening. This process typically involves the elimination of hydrogen bromide and subsequent rearrangement to form unsaturated compounds.

In the presence of a nucleophilic base, such as an alkoxide, this compound can undergo a ring-opening reaction to yield bromoalkene derivatives. The reaction is believed to proceed through an initial elimination of hydrogen bromide to form a highly reactive bromocyclopropene intermediate. This intermediate then undergoes cleavage of a cyclopropane bond, followed by nucleophilic attack and protonation, to afford the final bromoalkene product. The exact nature of the product can depend on the reaction conditions and the base used.

A plausible reaction pathway is outlined below:

Table 1: Plausible Mechanism for Base-Promoted Formation of Bromoalkene Derivatives

| Step | Description | Intermediate/Product |

| 1 | Deprotonation at the benzylic position by a base (B:). | Carbanion intermediate |

| 2 | Elimination of a bromide ion to form a bromocyclopropene intermediate. | 1-Bromo-2-(4-chlorophenyl)cycloprop-1-ene |

| 3 | Ring opening of the strained bromocyclopropene. | Zwitterionic/Carbenic intermediate |

| 4 | Nucleophilic attack by the base's conjugate acid (e.g., alcohol) and subsequent protonation. | Bromoalkene derivative |

The formation of bromoalkenes from the base-promoted ring opening of gem-dibromocyclopropanes often exhibits a high degree of stereoselectivity. This selectivity is typically under kinetic control, favoring the formation of the thermodynamically more stable E-isomer of the bromoalkene. The stereochemical outcome is influenced by the steric and electronic properties of the substituents on the cyclopropane ring and the reaction conditions. While the E-isomer is often the major product, the potential for E/Z isomerization exists, particularly under acidic conditions that might be present during workup or if the product is stored in a slightly acidic medium.

Table 2: Expected Stereochemical Outcome in Bromoalkene Formation

| Reactant | Reagents | Major Product (Predicted) | Stereochemistry |

| This compound | Sodium methoxide (B1231860) in methanol (B129727) | (E)-1-Bromo-2-(4-chlorophenyl)-3-methoxyprop-1-ene | E-isomer |

| This compound | Potassium tert-butoxide in tert-butanol | (E)-1-Bromo-2-(4-chlorophenyl)-3-(tert-butoxy)prop-1-ene | E-isomer |

While less common than base-promoted reactions for gem-dibromocyclopropanes, acid-catalyzed rearrangements of this compound can be envisaged. The presence of a strong acid, either a Brønsted or Lewis acid, could lead to the protonation of one of the bromine atoms or interaction with a Lewis acid, facilitating the cleavage of a carbon-bromine bond. This would generate a cyclopropyl (B3062369) cation, which is known to undergo facile electrocyclic ring opening to an allyl cation. The p-chlorophenyl group would be expected to stabilize this cationic intermediate. Subsequent reaction with a nucleophile present in the medium would lead to the final product. The regiochemistry of the nucleophilic attack would be influenced by the stability of the resulting carbocation.

Silver(I) salts are known to promote the ring expansion of gem-dihalocyclopropanes. In the case of this compound, treatment with a silver salt, such as silver tetrafluoroborate or silver trifluoroacetate, would likely induce the ionization of a carbon-bromine bond, assisted by the precipitation of silver bromide. This generates a cyclopropyl cation which can undergo a concerted electrocyclic ring opening to a π-allyl cation. This highly reactive intermediate can then be trapped by a variety of nucleophiles, leading to the formation of a six-membered ring system. This reaction provides a valuable route to functionalized cyclohexenyl derivatives. youtube.com

Table 3: Predicted Products of Silver-Promoted Ring Expansion

| Reactant | Reagent | Nucleophile | Predicted Product |

| This compound | AgBF₄ | H₂O | 2-Bromo-5-(4-chlorophenyl)cyclohex-2-en-1-ol |

| This compound | AgOCOCF₃ | Acetic Acid | 2-Bromo-5-(4-chlorophenyl)cyclohex-2-en-1-yl acetate |

| This compound | AgNO₃ | Methanol | 2-Bromo-5-(4-chlorophenyl)-1-methoxycyclohex-2-ene |

The thermal or photochemical activation of this compound can also lead to ring-opening reactions via electrocyclic pathways. According to the Woodward-Hoffmann rules, the thermal ring opening of a cyclopropyl cation is a disrotatory process. This stereospecificity dictates the geometry of the resulting allyl cation and, consequently, the final product after nucleophilic capture.

The cyclopropyl-to-allyl rearrangement can also be initiated by the homolytic cleavage of a carbon-bromine bond, for instance, under radical conditions. The resulting cyclopropyl radical can similarly undergo ring opening to an allyl radical. These types of rearrangements are fundamental in the transformation of strained cyclopropyl systems into more stable acyclic or larger cyclic structures.

Base-Promoted Ring Opening Reactions

Further Transformations of the Aryl Halide Moiety

The chloro-substituent on the benzene (B151609) ring of this compound and its derivatives represents a key site for synthetic modification. Through various catalytic processes, this aryl halide can be transformed, allowing for the construction of more complex molecular architectures. A primary pathway for this functionalization involves the initial reduction of the dibromocyclopropyl group to a simple cyclopropyl ring, yielding 1-chloro-4-cyclopropylbenzene as a key intermediate. This intermediate can then undergo further reactions at the aryl chloride position.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in organic synthesis. nobelprize.org For an intermediate such as 1-chloro-4-cyclopropylbenzene, the aryl chloride, though generally less reactive than corresponding bromides or iodides, can participate in these transformations under appropriate catalytic conditions. nih.gov

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction creates a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or ester, using a palladium catalyst and a base. organic-chemistry.org While aryl chlorides are known to be challenging substrates, significant advances in ligand design have enabled their efficient coupling. nih.gov For the derived intermediate, 1-chloro-4-cyclopropylbenzene, a Suzuki coupling would involve its reaction with a boronic acid (or its derivative) to form a biaryl structure or to introduce other organic fragments. The reaction accommodates a wide range of functional groups on the coupling partners. nih.govorganic-chemistry.org

Research on structurally similar aryl chlorides, such as various substituted chlorobenzenes, demonstrates the feasibility of this transformation. Conditions often involve a palladium(II) acetate or palladium(0) source in combination with bulky, electron-rich phosphine ligands like XPhos, which facilitate the challenging oxidative addition of the Pd(0) catalyst to the strong C-Cl bond. nih.gov

| Aryl Chloride | Boron Reagent | Catalyst System (Catalyst/Ligand) | Base | Yield (%) |

|---|---|---|---|---|

| 4-Chloroanisole | Potassium Cyclopropyltrifluoroborate | Pd(OAc)₂ / XPhos | K₂CO₃ | 75 |

| 4-Chlorotoluene | Potassium Cyclopropyltrifluoroborate | Pd(OAc)₂ / XPhos | K₂CO₃ | 85 |

| Methyl 4-chlorobenzoate | Potassium Cyclopropyltrifluoroborate | Pd(OAc)₂ / XPhos | K₂CO₃ | 96 |

| 4-Chlorobenzonitrile | Potassium Cyclopropyltrifluoroborate | Pd(OAc)₂ / XPhos | K₂CO₃ | 99 |

Heck Reaction:

The Mizoroki-Heck reaction couples an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction mechanism involves oxidative addition of the aryl halide to a Pd(0) center, followed by alkene insertion and subsequent β-hydride elimination. nih.gov For an intermediate like 1-chloro-4-cyclopropylbenzene, a Heck reaction would enable the introduction of a vinyl group at the 4-position of the cyclopropylbenzene core. The reaction typically shows a high degree of trans selectivity in the resulting alkene product. organic-chemistry.org Typical catalysts include palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), often used with phosphine ligands and bases like triethylamine. wikipedia.org

Sonogashira Coupling:

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is a highly reliable method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of arylalkynes and conjugated enynes. libretexts.org The reaction proceeds under mild conditions, typically at room temperature with an amine base such as diethylamine, which can also serve as the solvent. wikipedia.org Applying this to 1-chloro-4-cyclopropylbenzene would allow for the direct attachment of an alkyne moiety, a valuable functional group for further synthetic transformations.

Derivatization of Cyclopropyl-Substituted Arenes

The gem-dibromocyclopropyl group is a versatile functional handle that can be converted into other valuable structures. One of its most notable transformations is the ring-opening reaction to form allenes.

The conversion of gem-dihalocyclopropanes to allenes is a well-established synthetic method, often referred to as the Doering-LaFlamme allene (B1206475) synthesis or the Doering-Moore-Skattebøl reaction. wikipedia.orgsemanticscholar.org This reaction involves treating the gem-dibromocyclopropane, such as this compound, with an organolithium reagent, like methyllithium (B1224462) (MeLi) or butyllithium (BuLi), or a reducing metal like sodium or magnesium. wikipedia.orgscispace.com

The reaction proceeds through a proposed carbene or carbenoid intermediate. scispace.com The organolithium reagent performs a halogen-metal exchange with one of the bromine atoms on the cyclopropane ring. The resulting α-halocarbenoid is unstable and undergoes elimination of lithium bromide. This leads to the formation of a cyclopropylidene carbene, which then undergoes a spontaneous electrocyclic ring-opening to yield the corresponding allene. wikipedia.org A number of 1,1-dibromocyclopropane derivatives have been shown to react with alkyllithium reagents to provide allenes in good yields. scispace.com

| 1,1-Dibromocyclopropane Derived From | Alkyllithium Reagent | Allene Product | Yield (%) |

|---|---|---|---|

| Isobutylene | MeLi | 3-Methylbuta-1,2-diene | 92 |

| Trimethylethylene | MeLi | 2-Methylpenta-2,3-diene | 69 |

| Tetramethylethylene | MeLi | 2,4-Dimethylpenta-2,3-diene | 81 |

| Styrene (B11656) | MeLi | Phenylpropadiene | 52 |

Mechanistic Elucidation and Theoretical Investigations of 2,2 Dibromocyclopropyl Reactivity

Computational Chemistry Approaches for Reaction Mechanisms

Computational chemistry provides powerful tools to map out the energetic landscapes of chemical reactions, offering insights into pathways that are often difficult to study experimentally. nih.gov For molecules like 1-chloro-4-(2,2-dibromocyclopropyl)benzene, these methods can elucidate the complex electronic and steric factors governing their reactivity.

Density Functional Theory (DFT) has emerged as a primary computational method for investigating the reaction mechanisms of complex organic molecules. nih.govnih.gov For the reactivity of the 2,2-dibromocyclopropyl moiety, DFT calculations are used to model potential reaction pathways, such as the base-promoted ring opening.

Theoretical studies on similar gem-dibromocyclopropanes predict that the reaction with a base, like an alkoxide, can initiate through the elimination of hydrogen bromide (HBr) to generate a highly reactive bromocyclopropene intermediate. uq.edu.au Subsequent ring-opening of this intermediate leads to the final products. uq.edu.au DFT methods, such as B3LYP and M06-2X, are employed to calculate the energies of reactants, intermediates, transition states, and products, thereby mapping the most energetically favorable reaction coordinate. uq.edu.auacs.org For instance, calculations on model systems reveal that the electrocyclic ring-opening of the cyclopropane (B1198618) is a disrotatory process, and the presence of substituents significantly influences the activation energy barriers. acs.org

A typical DFT-calculated reaction pathway for a base-promoted ring opening of a gem-dibromocyclopropane is summarized below.

| Step | Description | Computational Finding |

| 1 | Deprotonation & Elimination | An alkoxide base induces HBr elimination from the dibromocyclopropane. uq.edu.au |

| 2 | Intermediate Formation | A bromocyclopropene intermediate is formed. uq.edu.au |

| 3 | Ring Opening | The strained cyclopropene (B1174273) ring opens to form a zwitterionic intermediate (e.g., an oxocarbenium cation/vinyl carbanion pair). uq.edu.au |

| 4 | Nucleophilic Addition & Protonation | The solvent or another nucleophile attacks, followed by protonation to yield the final alkene product. uq.edu.au |

A key strength of computational chemistry is its ability to characterize the geometry and energy of transient species like intermediates and transition states, which are often impossible to observe directly. solubilityofthings.comyoutube.com An intermediate represents a local energy minimum on the reaction pathway, a semi-stable species that exists for a finite lifetime. youtube.comfiveable.me A transition state is the highest energy point along the reaction coordinate between two species (e.g., reactant and intermediate), representing the energy barrier that must be overcome. solubilityofthings.comyoutube.com

In the study of 2,2-dibromocyclopropyl systems, DFT calculations provide detailed structures for these transient species. For example, in the silver(I)-mediated ring-opening, calculations can model the transition state where the carbon-carbon bond of the cyclopropane ring cleaves in concert with the carbon-bromine bond breaking, facilitated by the silver ion. acs.org The calculations can also reveal subtle stabilizing interactions, such as intramolecular hydrogen bonding in the transition state, which can lower the activation energy. acs.org Similarly, for base-promoted reactions, the structures of the bromocyclopropene and subsequent zwitterionic intermediates are elucidated through computational analysis. uq.edu.au

| Zwitterion | An intermediate with both a positive and negative formal charge. uq.edu.au | Its stability and subsequent reaction determine the final product structure. |

Computational methods are invaluable for predicting the stereochemical (arrangement of atoms in space) and regiochemical (position of reaction) outcomes of reactions. nih.govyoutube.com For the reactions of this compound, this means predicting which of several possible isomers will be the major product.

Regioselectivity: In ring-opening reactions, the nucleophile can often attack at different carbon atoms of the cyclopropane ring. DFT calculations can predict the preferred site of attack by comparing the activation energies of the competing pathways. nih.govmdpi.com For example, in nucleophilic attacks on fluorinated epoxides, which share features with halogenated cyclopropanes, calculations have shown that attack at the more sterically hindered carbon can be favored due to electronic effects that lower the transition state energy. mdpi.com This "abnormal" regioselectivity can be rationalized by analyzing the distortion energy required to reach the respective transition states. mdpi.com

Stereoselectivity: Many reactions can produce different stereoisomers (e.g., E/Z isomers of an alkene). youtube.com The torquoselectivity (stereoselectivity of an electrocyclic reaction) of the ring-opening of dibromocyclopropanes has been studied computationally. acs.org DFT calculations show that only one of the two possible disrotatory ring-opening paths is energetically accessible, a preference driven by electronic factors such as charge donation from a breaking C-C bond into the antibonding orbital of the C-Br bond. acs.org This analysis successfully explains why one stereoisomer is formed preferentially. uq.edu.au

Experimental Mechanistic Probes

While computational studies provide a theoretical framework, experimental evidence is essential to validate the proposed mechanisms. For the reactivity of the 2,2-dibromocyclopropyl group, several experimental techniques are employed.

Isotope labeling is a powerful technique for tracing the path of atoms through a reaction. nih.govias.ac.in By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), chemists can track which bonds are broken and formed. researchgate.netresearchgate.net

In the context of the base-promoted ring opening of gem-dibromocyclopropanes, a key question is the source of the proton in the final protonation step. uq.edu.au To investigate this, experiments have been conducted using deuterated solvents and reagents. For example, reacting a glycal-derived gem-dibromocyclopropane with sodium methoxide (B1231860) in deuterated methanol (B129727) (CD₃OH) or with deuterated sodium methoxide (NaOCD₃) in methanol allows for the determination of the proton/deuteron source in the product. uq.edu.au ¹H NMR analysis of the products from these reactions showed partial deuterium (B1214612) incorporation at the vinylic position, indicating that both the alcohol generated in situ during the initial elimination and the bulk alcohol solvent compete as the proton source in the final step. uq.edu.au

Stereochemical analysis of the reaction products provides insight into the mechanism. A reaction is stereoselective if it preferentially forms one stereoisomer over another, and stereospecific if the stereochemistry of the product is dictated by the stereochemistry of the reactant. youtube.comyoutube.comkhanacademy.org In the base-promoted ring opening of gem-dibromocyclopropanes, the reaction shows high kinetic selectivity for the E-configured bromoalkene product. uq.edu.au This stereochemical outcome is a direct consequence of the mechanism, where the geometry of the key zwitterionic intermediate and the subsequent protonation steps favor the formation of the thermodynamically more stable E-isomer. uq.edu.au The analysis of product ratios under various conditions can help to refine the mechanistic model proposed by computational studies.

Advanced Spectroscopic and Structural Characterization Methods for 2,2 Dibromocyclopropylaryl Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2,2-dibromocyclopropylaryl compounds. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-Chloro-4-(2,2-dibromocyclopropyl)benzene is expected to show distinct signals for the aromatic and cyclopropyl (B3062369) protons.

Aromatic Region: The protons on the para-substituted benzene (B151609) ring typically appear as a pair of doublets, characteristic of an AA'BB' spin system. The protons ortho to the chlorine atom would be expected at a different chemical shift than those ortho to the cyclopropyl group due to their distinct electronic environments.

Cyclopropyl Region: The three protons of the cyclopropyl ring form a complex spin system (often approximated as ABX or ABC). The methine proton (CH) adjacent to the aromatic ring and the geminal, non-equivalent methylene protons (CH₂) will exhibit characteristic chemical shifts and coupling constants (J-values). The geminal coupling between the methylene protons and vicinal coupling with the methine proton lead to complex splitting patterns, often appearing as doublets of doublets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Aromatic Carbons: The spectrum would display four distinct signals for the aromatic carbons. The carbon atom bonded to the chlorine (C-Cl), the carbon bonded to the cyclopropyl group (C-C), and the two sets of equivalent CH carbons will have characteristic chemical shifts influenced by the respective substituents.

Cyclopropyl Carbons: Three signals are expected for the cyclopropyl ring: one for the dibrominated carbon (CBr₂), one for the methine carbon (CH), and one for the methylene carbon (CH₂). The CBr₂ carbon is typically shifted significantly downfield due to the deshielding effect of the two bromine atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic Protons (AA'BB' system) | 7.10 - 7.40 | Doublet, Doublet | ortho: ~8.5 Hz |

| Cyclopropyl Methine Proton (CH) | 2.80 - 3.20 | Doublet of Doublets (dd) | vicinal: ~4-8 Hz |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-Cl | 132 - 135 |

| Aromatic C-C (ipso to cyclopropyl) | 138 - 142 |

| Aromatic CH | 128 - 130 |

| Cyclopropyl CBr₂ | 30 - 35 |

| Cyclopropyl CH | 25 - 30 |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₇Br₂Cl), mass spectrometry provides definitive confirmation of its identity.

The key feature in the mass spectrum of this compound is the molecular ion peak (M⁺). Due to the presence of isotopes of bromine (⁷⁹Br and ⁸¹Br, in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in ~3:1 ratio), the molecular ion appears as a characteristic cluster of peaks. The most abundant peaks in this cluster would be at m/z values corresponding to the different combinations of these isotopes. The theoretical molecular weight of the compound is approximately 310.4 g/mol . calpaclab.com

Fragmentation patterns can also provide structural information. Common fragmentation pathways for such compounds may involve the loss of halogen atoms (Br or Cl) or the cleavage of the cyclopropyl ring, leading to characteristic fragment ions.

Table 3: Predicted Isotopic Pattern for the Molecular Ion of this compound

| Isotopologue | m/z (approx.) | Relative Abundance (approx.) |

|---|---|---|

| C₉H₇⁷⁹Br₂³⁵Cl | 308 | 75% |

| C₉H₇⁷⁹Br⁸¹Br³⁵Cl | 310 | 100% (Base Peak) |

| C₉H₇⁸¹Br₂³⁵Cl | 312 | 50% |

| C₉H₇⁷⁹Br₂³⁷Cl | 310 | 25% |

| C₉H₇⁷⁹Br⁸¹Br³⁷Cl | 312 | 33% |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its specific bonds.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹. The C-H stretching vibrations of the cyclopropyl ring are also expected in this region.

C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring gives rise to characteristic absorptions in the 1600-1450 cm⁻¹ region.

C-Cl and C-Br Stretching: The stretching vibrations for the carbon-chlorine and carbon-bromine bonds are found in the fingerprint region of the spectrum, typically between 800 and 500 cm⁻¹. These bands can confirm the presence of the halogen substituents. The para-substitution pattern on the benzene ring can also be inferred from the pattern of C-H out-of-plane bending vibrations in the 850-800 cm⁻¹ region.

Table 4: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Cyclopropyl C-H Stretch | 3080 - 2980 | Medium-Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| Aromatic C-H Out-of-Plane Bend (para) | 850 - 800 | Strong |

| C-Cl Stretch | 800 - 600 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles.

This analysis would confirm the geometry of the cyclopropyl ring and its orientation relative to the benzene ring. Furthermore, X-ray crystallography reveals how molecules are packed in the crystal lattice, providing insight into intermolecular interactions such as van der Waals forces and potential halogen bonding (C-Br···X or C-Cl···X interactions), which can influence the physical properties of the compound. researchgate.netdntb.gov.ua

Synthetic Applications and Broader Impact of 2,2 Dibromocyclopropylaryl Compounds

Role as Building Blocks in Complex Molecule Synthesis

The strategic use of 2,2-dibromocyclopropylaryl compounds as starting materials provides access to a wide variety of intricate molecular frameworks. Their ability to undergo controlled ring-opening and rearrangement reactions is key to their utility in the assembly of complex target molecules. researchgate.netnih.gov

While direct application of 1-Chloro-4-(2,2-dibromocyclopropyl)benzene in the total synthesis of specific natural products is not extensively documented in the reviewed literature, the broader class of gem-dibromocyclopropanes is well-established in this area. researchgate.netresearchgate.net The cyclopropane (B1198618) ring can be viewed as a masked double bond or a precursor to a variety of functional groups. For instance, silver(I)-promoted ring-opening reactions of gem-dibromocyclopropanes generate π-allyl cation intermediates. rsc.org These intermediates can be trapped by various nucleophiles to create new carbon-carbon or carbon-heteroatom bonds, a common strategy in building the core structures of natural products. researchgate.netrsc.org The presence of the chloro-substituted aryl group in this compound provides an additional site for modification, for example, through palladium-catalyzed cross-coupling reactions, allowing for the synthesis of a wide array of bioactive analogues. researchgate.net

The transformation of 2,2-dibromocyclopropylaryl compounds is a powerful method for creating a wide range of cyclic structures, which are fundamental components of many pharmaceuticals and materials. mdpi.comresearchgate.netresearchgate.net Treating gem-dibromocyclopropanes with organolithium reagents can generate a carbene intermediate, which can then rearrange to form allenes or undergo other reactions to produce diverse cyclic systems. wikipedia.orgscispace.com Furthermore, cycloaddition reactions involving related cyclopropene (B1174273) intermediates, derived from gem-dihalocyclopropanes, can provide access to novel fluorinated scaffolds and other complex heterocyclic systems like 3-azabicyclo[3.1.0]hexanes. researchgate.net These methods are instrumental in building libraries of compounds for drug discovery. ub.edu

Table 1: Examples of Scaffolds Synthesized from gem-Dihalocyclopropane Precursors

| Precursor Type | Reaction Type | Resulting Scaffold(s) | Reference(s) |

| gem-Dibromocyclopropane | Skattebøl Rearrangement | Allenes, Cyclopentadienes | wikipedia.org |

| gem-Dibromocyclopropane | Silver(I)-promoted Ring Opening | Cyclohexenyl Bromides | rsc.org |

| gem-Difluorocyclopropene | [3+2] Cycloaddition | Fluorinated 3-azabicyclo[3.1.0]hexanes | researchgate.net |

| gem-Dibromocyclopropane | Base-induced Rearrangement | Cyclopropenes | researchgate.net |

Precursors for Specialized Organic Materials

The distinct reactivity of 2,2-dibromocyclopropylaryl compounds also positions them as valuable precursors for specialized organic materials with unique structural and electronic properties.

A classic and significant application of gem-dibromocyclopropanes is their conversion into allenes through the Skattebøl rearrangement (or the related Doering-LaFlamme allene (B1206475) synthesis). wikipedia.orgscispace.com This reaction involves treating the dibromocyclopropane with an organolithium reagent, such as methyllithium (B1224462) or butyllithium, at low temperatures. scispace.com The process generates a highly reactive cyclopropylidene carbene intermediate, which spontaneously undergoes ring-opening to form the corresponding allene. wikipedia.orgscispace.com For this compound, this transformation would yield 1-chloro-4-(propa-1,2-dien-1-yl)benzene. Allenes are themselves important synthetic intermediates and are components of some natural products and advanced materials. organic-chemistry.orgorganic-chemistry.org While the synthesis of more extended cumulenes from these precursors is more complex, allenes serve as the fundamental starting point for such systems.

The high ring strain of the gem-dibromocyclopropane unit can be harnessed to drive ring expansion reactions, providing access to larger and often more biologically relevant ring systems like oxepines (seven-membered rings containing oxygen) and tetrahydrofurans (five-membered rings containing oxygen). nih.govnih.govetsu.edu For example, the treatment of gem-dibromocyclopropanes fused to carbohydrate scaffolds with silver(I) salts can promote a ring expansion to yield oxepine structures. nih.gov This method is valuable for creating septanoside carbohydrate mimetics. nih.govresearchgate.net Similarly, various synthetic strategies exist for the formation of tetrahydrofuran (B95107) rings, which are a common feature in many natural products. nih.govnih.govrsc.org While not always proceeding directly from a dibromocyclopropane, the underlying principles of using strained rings to facilitate the construction of larger heterocyclic systems are a cornerstone of modern synthetic chemistry. researchgate.netresearchgate.netmdpi.com

Table 2: Key Transformations of 2,2-Dibromocyclopropyl Groups

| Transformation | Reagent(s) | Product Type | Significance | Reference(s) |

| Skattebøl Rearrangement | Organolithium (e.g., MeLi, BuLi) | Allene | Access to cumulenic systems, synthetic intermediates | wikipedia.orgscispace.com |

| Silver-Promoted Ring Expansion | Silver(I) Salts (e.g., AgNO₃, AgOAc) | Oxepines, Allylic Bromides | Synthesis of medium-ring heterocycles, natural product analogues | rsc.orgnih.gov |

Conclusion and Future Research Directions

Current Understanding and Synthetic Utility of 1-Chloro-4-(2,2-dibromocyclopropyl)benzene

The synthesis of this compound is not explicitly detailed in the current body of scientific literature. However, its preparation can be logically inferred from established synthetic methodologies for analogous compounds. The most viable route involves the addition of dibromocarbene to 1-chloro-4-vinylbenzene. Dibromocarbene is typically generated in situ from bromoform (B151600) (CHBr₃) and a strong base, such as potassium tert-butoxide, or via the thermal or photochemical decomposition of a suitable precursor.

The precursor, 1-chloro-4-vinylbenzene, is a commercially available reagent. chemsynthesis.comchemscene.com Its synthesis can be achieved through various methods, including the dehydration of 1-(4-chlorophenyl)ethanol (B1581629) or the dehydrohalogenation of 1-(1-bromoethyl)-4-chlorobenzene. chemicalbook.com

The primary synthetic utility of this compound lies in its potential as a precursor to a variety of functionalized molecules. The strained three-membered ring, coupled with the presence of two bromine atoms and a chloro-substituted aromatic ring, provides multiple reactive sites for chemical manipulation.

Unexplored Reactivity and Transformations of the Compound

The reactivity of this compound remains largely uncharted territory. However, based on the known chemistry of gem-dibromocyclopropanes and aryl halides, several potential transformations can be predicted. uq.edu.auresearchgate.netthieme-connect.com

Ring-Opening Reactions: A significant area of unexplored reactivity involves the ring-opening of the cyclopropane (B1198618) ring. This can be initiated through various means:

Thermal Rearrangement: Upon heating, gem-dibromocyclopropanes can undergo electrocyclic ring-opening to form allylic cations, which can then be trapped by nucleophiles or undergo further rearrangements to yield substituted dienes. researchgate.net For this compound, this could lead to the formation of various brominated styrenyl derivatives.

Base-Induced Elimination and Rearrangement: Treatment with a strong base can induce the elimination of hydrogen bromide, forming a bromocyclopropene intermediate. This intermediate can then undergo ring-opening to afford allenes or other unsaturated products. uq.edu.au

Metal-Promoted Reactions: Silver(I) salts are known to promote the ring-expansion of gem-dibromocyclopropanes to yield larger ring systems. researchgate.net Other transition metals, such as palladium, could catalyze cross-coupling reactions at the carbon-bromine bonds. rsc.org

Reactions at the Carbon-Halogen Bonds:

Reduction: The bromine atoms can be selectively reduced using various reagents, such as tri-n-butyltin hydride or zinc dust, to yield monobromocyclopropyl or cyclopropyl (B3062369) derivatives.

Lithiation and Subsequent Electrophilic Quench: Reaction with an organolithium reagent at low temperatures could lead to lithium-halogen exchange, generating a cyclopropyllithium species. This nucleophile could then be reacted with a range of electrophiles to introduce new functional groups.

Aromatic Ring Functionalization: The chloro-substituted benzene (B151609) ring can undergo further electrophilic aromatic substitution reactions, although the cyclopropyl group's electronic effects on the ring's reactivity would need to be considered. The cyclopropyl group is generally considered to be an electron-donating group, which could influence the regioselectivity of such reactions. unl.pt

Directions for Future Research in this compound Chemistry

The unique structural features of this compound open up numerous avenues for future research. A systematic investigation into its synthesis and reactivity is warranted to fully harness its synthetic potential.

Key areas for future investigation include:

Optimization of Synthesis: A thorough study to optimize the synthesis of this compound from 1-chloro-4-vinylbenzene and dibromocarbene is a crucial first step. This would involve screening different carbene precursors, bases, and reaction conditions to achieve high yields and purity.

Systematic Reactivity Studies: A comprehensive investigation of its behavior under various reaction conditions (thermal, basic, acidic, and with transition metal catalysts) is essential to map out its reactivity profile. uq.edu.auresearchgate.netthieme-connect.com This would involve identifying and characterizing the resulting products to understand the reaction mechanisms at play.

Application in Target-Oriented Synthesis: The development of synthetic methodologies utilizing this compound as a key building block for the synthesis of complex molecules, such as natural products or pharmaceutical intermediates, would be a significant contribution. The unique combination of functional groups could provide novel retrosynthetic disconnections.

Exploration of Unprecedented Transformations: Given the high strain and multiple reactive sites, there is potential for the discovery of novel and unexpected chemical transformations. Research aimed at exploring its reactivity with a wide range of reagents could lead to the development of new synthetic methods.

Computational Studies: Theoretical calculations, such as Density Functional Theory (DFT), could be employed to predict the outcomes of various reactions and to gain a deeper understanding of the reaction mechanisms, including the energetics of different ring-opening pathways. rsc.org

Q & A

Q. What are the recommended synthetic routes for preparing 1-Chloro-4-(2,2-dibromocyclopropyl)benzene?

A plausible method involves cyclopropanation of a vinylbenzene precursor using dibromocarbene generated from bromoform (CHBr₃) under phase-transfer conditions (e.g., NaOH/CHBr₃/tetrabutylammonium bromide). The resulting 2,2-dibromocyclopropyl group can then be coupled to a chlorobenzene derivative via transition-metal-catalyzed cross-coupling (e.g., palladium or cobalt catalysts) . Optimization of reaction conditions (temperature, solvent polarity, and catalyst loading) is critical to minimize side reactions, such as ring-opening of the strained cyclopropane.

Q. How should researchers characterize the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the cyclopropane ring’s presence (characteristic upfield shifts for cyclopropyl protons) and the chloro substituent’s position on the benzene ring .

- Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Used to assess purity (>95% is typical for research-grade material) .

- X-ray Crystallography: For definitive structural confirmation, particularly to resolve stereoelectronic effects in the cyclopropane ring .

Q. What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation: Use a fume hood due to potential volatility and inhalation hazards.

- Storage: Keep in amber glass containers at room temperature, away from light and moisture to prevent degradation .

- Disposal: Follow hazardous waste guidelines for halogenated organics .

Q. What are its primary applications in academic research?

This compound serves as:

- A building block in synthesizing agrochemicals or pharmaceuticals, leveraging the cyclopropane ring’s strain for reactivity in ring-opening reactions .

- A substrate for studying halogenated cyclopropane stability under varying pH or catalytic conditions .

Advanced Research Questions

Q. How does the dibromocyclopropyl group influence reactivity in cross-coupling reactions?

The strain energy of the cyclopropane ring (≈27 kcal/mol) and the electron-withdrawing bromine substituents enhance its susceptibility to oxidative addition in metal-catalyzed reactions. For example, cobalt or palladium catalysts can activate the C-Br bonds, enabling Suzuki-Miyaura or Negishi couplings. However, competing side reactions (e.g., β-hydride elimination) must be suppressed by optimizing ligand systems (e.g., bidentate phosphines) .

Q. What computational methods predict its environmental persistence and degradation pathways?

- Quantitative Structure-Activity Relationship (QSAR): Predicts biodegradation rates based on molecular descriptors like logP and topological surface area.

- Atmospheric Degradation: Estimated half-life via reaction with hydroxyl radicals (•OH) using software like EPI Suite. For instance, analogous compounds (e.g., 1-Chloro-4-(trifluoromethyl)benzene) show a half-life of ~67 days in air .

- Soil Mobility: Low mobility predicted by high logKoc values (e.g., ~1600 for similar halogenated aromatics) .

Q. How can researchers resolve contradictions in reported reaction yields or product distributions?

- Systematic Screening: Vary catalysts (e.g., PdCl₂ vs. Co(acac)₃), solvents (polar aprotic vs. aromatic), and temperatures to identify optimal conditions.

- Mechanistic Probes: Use deuterium labeling or radical traps to distinguish between ionic and radical pathways in cyclopropane ring-opening reactions .

- Analytical Cross-Validation: Combine GC-MS, NMR, and HPLC to detect minor byproducts that may explain yield discrepancies .

Q. What strategies mitigate challenges in isolating the pure compound from reaction mixtures?

- Chromatographic Techniques: Flash column chromatography with silica gel and a hexane/ethyl acetate gradient.

- Crystallization: Utilize solvent pairs (e.g., dichloromethane/hexane) to exploit differences in solubility between the target and impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.